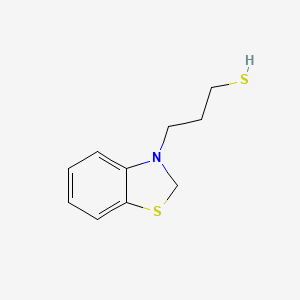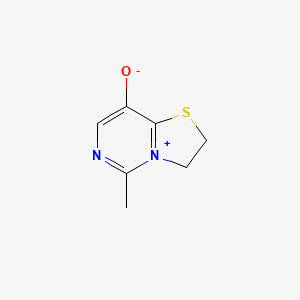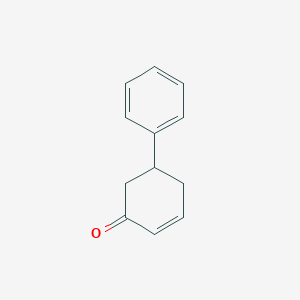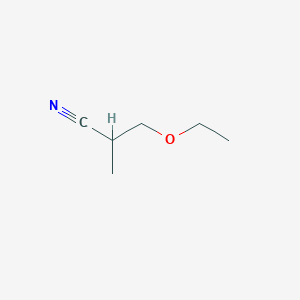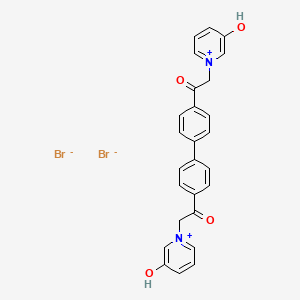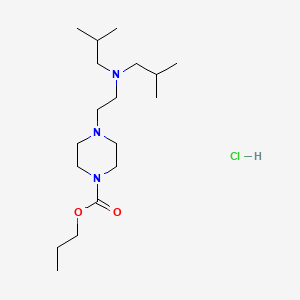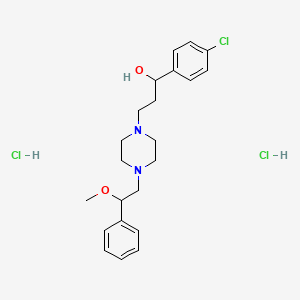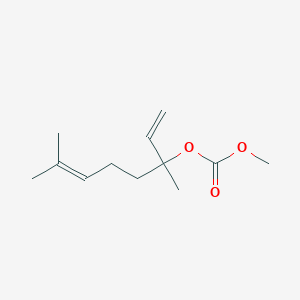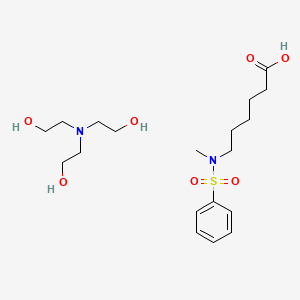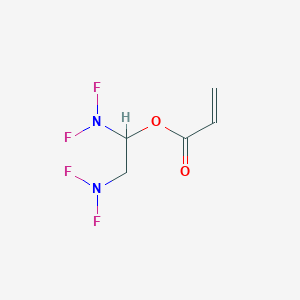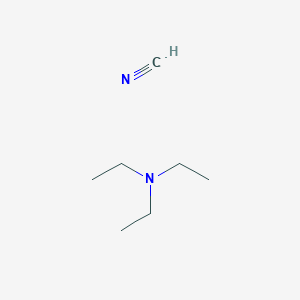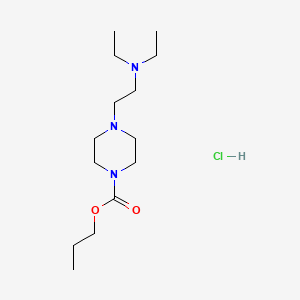
zinc;ethane;iodomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “zinc;ethane;iodomethane” is a unique chemical entity that combines the properties of zinc, ethane, and iodomethane. Each of these components contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic properties, ethane is a simple hydrocarbon, and iodomethane is an organoiodine compound used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;ethane;iodomethane” involves the combination of zinc, ethane, and iodomethane under specific reaction conditions. One common method is the reaction of zinc with iodomethane in the presence of ethane. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where zinc and iodomethane are combined with ethane under optimized conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
“Zinc;ethane;iodomethane” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of zinc or the organic components.
Substitution: Iodomethane can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and various organic byproducts, while substitution reactions can produce a wide range of substituted organic compounds.
Applications De Recherche Scientifique
“Zinc;ethane;iodomethane” has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce methyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of “zinc;ethane;iodomethane” involves its interaction with molecular targets through its zinc, ethane, and iodomethane components. Zinc can act as a catalytic center, facilitating various chemical transformations. Iodomethane can undergo nucleophilic substitution reactions, introducing methyl groups into target molecules. The ethane component provides a hydrocarbon backbone that can be modified through various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methane: A simple hydrocarbon similar to ethane but with one less carbon atom.
Diiodomethane: An organoiodine compound with two iodine atoms, used in similar organic synthesis reactions.
Zinc Oxide: A compound containing zinc and oxygen, used in various industrial applications.
Uniqueness
“Zinc;ethane;iodomethane” is unique due to its combination of zinc, ethane, and iodomethane, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, catalysis, and research, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
33598-72-0 |
|---|---|
Formule moléculaire |
C3H7IZn |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
zinc;ethane;iodomethane |
InChI |
InChI=1S/C2H5.CH2I.Zn/c2*1-2;/h1H2,2H3;1H2;/q2*-1;+2 |
Clé InChI |
LSBBAHNBMAGWPT-UHFFFAOYSA-N |
SMILES canonique |
C[CH2-].[CH2-]I.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


